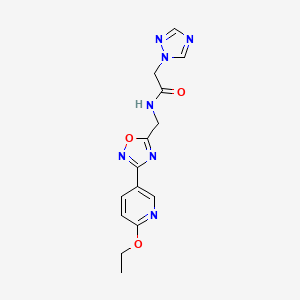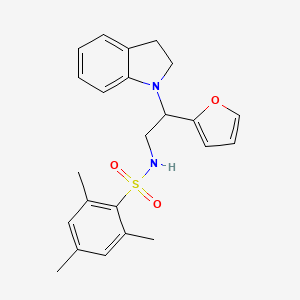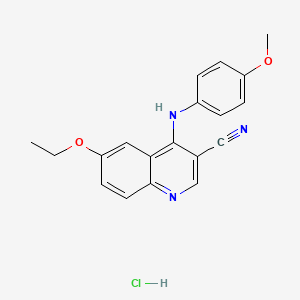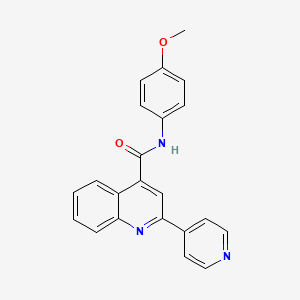![molecular formula C8H14Cl2N2 B2653946 methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride CAS No. 2219353-44-1](/img/structure/B2653946.png)
methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride is a chemical compound with the CAS Number: 2219353-44-1 . It has a molecular weight of 209.12 . The IUPAC name for this compound is ®-N-methyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2.2ClH/c1-7(9-2)8-4-3-5-10-6-8;;/h3-7,9H,1-2H3;2*1H/t7-;;/m1…/s1 . This indicates that the compound contains a pyridine ring and an ethylamine group, with a methyl group attached to the nitrogen of the ethylamine group. The compound also contains two chloride ions, as indicated by the ‘2ClH’ in the InChI code.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
- The compound has been utilized as a key intermediate in the synthesis of complex organic molecules. For instance, it played a crucial role in the development of efficient and stereoselective processes for preparing certain antibiotics and other pharmacologically relevant structures (Fleck et al., 2003). These methodologies often involve asymmetric Michael additions and stereoselective alkylations, highlighting the compound's utility in enhancing the selectivity of chemical reactions.
Materials Science
- In the field of materials science, derivatives of this compound have been investigated for their potential in polymer solar cells. Specifically, amine-based, alcohol-soluble fullerene derivatives have shown promise as acceptors and cathode interfacial materials in solar cell configurations, demonstrating the potential to increase electron mobility and thus, the efficiency of these devices (Lv et al., 2014).
Coordination Chemistry
- The compound has found applications in coordination chemistry, where it acts as a ligand to form complexes with transition metals. These complexes have been explored for their catalytic properties, including their role in chemoselective alkene hydrocarboxylation. Such reactions are crucial for the development of selective synthesis strategies for organic compounds, offering pathways to achieve high selectivity and efficiency in chemical synthesis (Dyer et al., 2005).
Fluorescence Sensing
- Novel fluorescent dyes based on pyridine derivatives, including those related to "methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride", have been developed for the detection of inorganic cations. These compounds operate through mechanisms involving electron transfer, which is modulated by the complexation with cations, thus allowing for the sensitive and selective detection of metals in various environments (Mac et al., 2010).
Antimicrobial and Antitumor Activities
- Research has also explored the bioactivities of pyrazole derivatives synthesized from pyridine-based compounds. These studies have identified pharmacophore sites responsible for antitumor, antifungal, and antibacterial activities, underscoring the potential of these compounds in developing new therapeutic agents (Titi et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . Specific hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
(1R)-N-methyl-1-pyridin-3-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-4-3-5-10-6-8;;/h3-7,9H,1-2H3;2*1H/t7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCWYZLEFPTFTN-XCUBXKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=CC=C1)NC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2653864.png)

![3-Butyl-2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2653870.png)




![Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2653878.png)


![2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2653882.png)
![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide](/img/structure/B2653883.png)
